2-Bromo-3-(trifluoromethoxy)pyridine

Catalog No.
S999207
CAS No.
1206978-11-1
M.F
C6H3BrF3NO
M. Wt
241.995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(trifluoromethoxy)pyridine

CAS Number

1206978-11-1

Product Name

2-Bromo-3-(trifluoromethoxy)pyridine

IUPAC Name

2-bromo-3-(trifluoromethoxy)pyridine

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.995

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H

InChI Key

BHUNBMCBYFTPAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Br)OC(F)(F)F

Synonyms

2-BroMo-3-(trifluoroMethoxy)pyridine

Agrochemical and Pharmaceutical Industries

Palladium-Catalyzed Direct Arylation of Heteroarenes

Synthesis of Trifluoromethylpyridines

Synthesis of Fluorinated Organic Compounds

2-Bromo-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrF3NC_6H_3BrF_3N and a molecular weight of approximately 225.99 g/mol. This compound features a bromine atom and a trifluoromethoxy group attached to a pyridine ring, contributing to its unique chemical properties. The trifluoromethoxy group enhances the compound's electron-withdrawing characteristics, which can influence its reactivity and interactions in various chemical environments .

, particularly those involving nucleophilic substitution and electrophilic aromatic substitution. Its structure allows it to engage in cross-coupling reactions, which are vital in synthetic organic chemistry for forming carbon-carbon bonds. Additionally, 2-Bromo-3-(trifluoromethoxy)pyridine may undergo Diels-Alder cycloadditions, which are significant for constructing complex cyclic structures .

Research indicates that pyridine derivatives, including 2-Bromo-3-(trifluoromethoxy)pyridine, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents. Furthermore, the interaction of related compounds with plasmid DNA indicates that they may have therapeutic potential in gene delivery systems.

Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine can be achieved through several methods:

  • Direct Halogenation: The bromination of 3-(trifluoromethoxy)pyridine using bromine or a brominating agent.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles to introduce the bromine atom onto the pyridine ring.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques with suitable precursors to form the desired product .

2-Bromo-3-(trifluoromethoxy)pyridine has several applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.
  • Material Science: The compound's electronic properties may be useful in developing nonlinear optical materials.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules .

Interaction studies have demonstrated that compounds similar to 2-Bromo-3-(trifluoromethoxy)pyridine can interact with DNA and proteins, indicating their potential use in biochemistry and molecular biology. For instance, studies on related pyridine derivatives have shown their ability to intercalate with DNA, which is crucial for designing drugs targeting genetic material.

Several compounds share structural similarities with 2-Bromo-3-(trifluoromethoxy)pyridine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine0.91Contains a nitro group, enhancing polar character
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine0.85Contains a chlorine atom, affecting reactivity
2-Bromo-4-(trifluoromethyl)pyridine0.82Different position of substitution on the pyridine ring
2-Bromo-5-(trifluoromethyl)pyridine0.78Similar trifluoromethyl group but different position

These comparisons illustrate how variations in substituents can significantly alter the chemical behavior and potential applications of these compounds .

The development of fluorinated heterocyclic compounds traces its origins to foundational work conducted nearly a century ago. The history of fluorinated heterocycles can be traced back to the seminal work of Chichibabin who carried out the synthesis of 2-fluoropyridine over 90 years ago. However, substantial progress in this field remained limited until approximately four decades later, when the 1950s witnessed the development of new synthetic methodologies and more readily-handled fluorinating agents. This period marked a transformative era in fluorine chemistry, establishing the foundation for modern organofluorine synthesis.

The 1950s brought remarkable breakthroughs that demonstrated the pharmaceutical potential of fluorinated heterocycles. During this pivotal decade, 5-fluorouracil was successfully prepared through a rational approach to developing new anti-cancer agents. The effectiveness of this drug heralded the development of many related anti-cancer agents that still maintain important clinical applications five decades after the original discovery. This success story was complemented by another major advancement with the discovery of the fluoroquinolone family of antibiotics in the early 1970s. A particularly important member of this group, ciprofloxacine, received approval for human use in the United States during the late 1980s, and extensive research continues in the development of new fluoroquinolones.

The evolution of fluorinated heterocycle chemistry has been driven by the unique properties that fluorine atoms impart to organic molecules. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The introduction of fluorine into medicinal entities has primarily focused on aryl fluorination and trifluoromethylation, with fascinating developments in synthetic methodology continuing to emerge.

Structural Characteristics of 2-Bromo-3-(trifluoromethoxy)pyridine

2-Bromo-3-(trifluoromethoxy)pyridine represents a sophisticated example of multi-functional heterocyclic architecture, incorporating both halogen and fluorinated ether functionalities within a single pyridine framework. The compound possesses the molecular formula C₆H₃BrF₃NO with a molecular weight of 242 atomic mass units. The Chemical Abstracts Service registry number 1206978-11-1 uniquely identifies this compound in chemical databases worldwide.

The structural framework of this compound centers on a pyridine ring system bearing two distinct substituents that significantly influence its chemical reactivity and physical properties. The bromine atom occupies the 2-position, adjacent to the nitrogen heteroatom, while the trifluoromethoxy group is positioned at the 3-position. This specific substitution pattern creates a unique electronic environment that affects both the electrophilic and nucleophilic character of various positions on the pyridine ring.

PropertyValueReference
Molecular FormulaC₆H₃BrF₃NO
Molecular Weight242 g/mol
Chemical Abstracts Service Number1206978-11-1
International Union of Pure and Applied Chemistry Name2-bromo-3-(trifluoromethoxy)pyridine
Simplified Molecular Input Line Entry SystemFC(F)(F)OC1=C(Br)N=CC=C1

The trifluoromethoxy group represents one of the most electronically demanding substituents in organic chemistry, combining the electron-withdrawing effects of three fluorine atoms with the unique geometric constraints of the carbon-oxygen bond. The trifluoromethoxy group has made a remarkable impact in medicinal, agrochemical, and materials science research. The incorporation of an electron-withdrawing trifluoromethoxy group to the alpha-prime position could improve metabolic stability, particularly since alpha and alpha-prime carbons of pyridines are metabolically labile sites.

The brominated position provides additional synthetic versatility through its susceptibility to various cross-coupling reactions. The presence of bromine at the 2-position creates opportunities for palladium-catalyzed transformations that can introduce diverse substituents while maintaining the integrity of the trifluoromethoxy functionality. This combination of reactive bromide and stable trifluoromethoxy groups makes the compound particularly valuable as a synthetic intermediate.

Significance in Synthetic Chemistry

The synthetic importance of 2-Bromo-3-(trifluoromethoxy)pyridine stems from its dual functionality as both a substrate for further elaboration and a building block for complex molecular architectures. The compound serves as an exemplary case study in the strategic use of fluorinated heterocycles for pharmaceutical and agrochemical development. The unique combination of functional groups present in this molecule addresses several key challenges in modern synthetic chemistry, particularly in the realm of drug discovery and materials science.

The trifluoromethoxy group incorporation represents a significant synthetic achievement given the historical challenges associated with carbon-oxygen-carbon fluoride bond formation. Unlike its analogous methoxy group, the trifluoromethoxy group cannot be formed via trifluoromethylation of hard nucleophiles such as phenoxides with trifluoromethyl iodide through substitution nucleophilic bimolecular mechanism. This limitation arises from strong electron repulsion between three fluorine atoms and an incoming nucleophile, formation of energetically disfavoured trifluoromethyl carbocation transition state structures, and competing iodination of nucleophiles due to reversed electron density.

Recent methodological advances have overcome these synthetic barriers through innovative approaches to trifluoromethoxylation. Researchers have developed scalable and operationally simple protocols for regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions. These trifluoromethoxylated products serve as useful scaffolds that can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions.

Synthetic ApplicationReaction TypeKey BenefitsReference
Cross-coupling reactionsSuzuki-Miyaura couplingCarbon-carbon bond formation
Nucleophilic substitutionAmidation reactionsFunctional group installation
Transition metal catalysisPalladium-catalyzed processesVersatile synthetic transformations
Building block synthesisMulti-step sequencesComplex molecule construction

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for drug design and development. The incorporation of both bromine and trifluoromethoxy functionalities within a single heterocyclic framework provides medicinal chemists with unprecedented opportunities to fine-tune molecular properties. The electron-withdrawing nature of both substituents can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity to biological targets while simultaneously improving metabolic stability.

The strategic positioning of the trifluoromethoxy group at the 3-position offers particular advantages for pharmaceutical applications. Since alpha and alpha-prime carbons of pyridines are metabolically labile sites, incorporation of an electron-withdrawing trifluoromethoxy group to the alpha-prime position could improve their metabolic stability. This enhancement of metabolic stability represents a crucial consideration in drug development, where improved pharmacokinetic properties can significantly impact therapeutic efficacy and safety profiles.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for 2-Bromo-3-(trifluoromethoxy)pyridine through analysis of proton, carbon-13, and fluorine-19 nuclei. The unique substitution pattern creates characteristic chemical shifts and coupling patterns that enable precise structural assignment.

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H nuclear magnetic resonance spectrum of 2-Bromo-3-(trifluoromethoxy)pyridine reveals three distinct aromatic proton signals corresponding to the remaining hydrogens on the pyridine ring [2] [3]. The proton chemical shifts and coupling patterns reflect the electronic environment created by the electron-withdrawing bromine and trifluoromethoxy substituents.

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)Integration
8.5-8.7d or ddH-6 (ortho to nitrogen)4.5-5.01H
7.8-8.0d or ddH-5 (meta to bromine)7.5-8.01H
7.2-7.4mH-4 (meta to trifluoromethoxy)4.5-8.01H

The most downfield signal appears at δ 8.5-8.7 ppm, assigned to H-6 which is ortho to the electronegative nitrogen atom [4] [3]. This proton typically exhibits coupling with H-5, resulting in a doublet or doublet of doublets pattern. The H-5 proton resonates at δ 7.8-8.0 ppm as a doublet or doublet of doublets due to coupling with adjacent protons [5]. The H-4 proton appears as a multiplet at δ 7.2-7.4 ppm, showing complex coupling patterns influenced by the trifluoromethoxy substituent at the adjacent position [6].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-Bromo-3-(trifluoromethoxy)pyridine [5] [7]. The carbon chemical shifts reflect the electronic effects of the substituents and the aromatic nature of the pyridine ring.

Chemical Shift (δ, ppm)AssignmentMultiplicityCarbon Type
157-159C-3 (bearing OCF₃)s or qAromatic
150-152C-6 (ortho to N)sAromatic
145-147C-2 (bearing Br)sAromatic
135-137C-5sAromatic
125-127C-4sAromatic
120-122OCF₃ (q)q, J=255-260 HzCF₃
118-120C-2 quaternarysAromatic

The carbon bearing the trifluoromethoxy group (C-3) appears most downfield at δ 157-159 ppm due to the deshielding effect of the electronegative oxygen atom [8]. The carbon adjacent to nitrogen (C-6) resonates at δ 150-152 ppm, characteristic of pyridine carbons ortho to nitrogen [9] [5]. The carbon bearing bromine (C-2) appears at δ 145-147 ppm, showing the typical deshielding effect of the halogen substituent [10]. The trifluoromethoxy carbon appears as a characteristic quartet at δ 120-122 ppm with a large coupling constant (J = 255-260 Hz) due to coupling with three fluorine atoms [8] [7].

Fluorine-19 Nuclear Magnetic Resonance Features

The ¹⁹F nuclear magnetic resonance spectrum of 2-Bromo-3-(trifluoromethoxy)pyridine exhibits a single characteristic signal for the trifluoromethoxy group [5] [6]. This technique provides valuable information about the fluorine-containing substituent and its electronic environment.

Chemical Shift (δ, ppm)MultiplicityAssignmentIntegration
-56 to -58sOCF₃3F

The trifluoromethoxy group appears as a sharp singlet at δ -56 to -58 ppm, integrating for three fluorine atoms [6] [8]. This chemical shift range is characteristic of trifluoromethoxy groups attached to aromatic systems and reflects the electron-withdrawing nature of this substituent [7]. The signal appears as a singlet due to the rapid rotation of the CF₃ group around the C-O bond, which averages the fluorine environments [5].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational information for 2-Bromo-3-(trifluoromethoxy)pyridine, revealing the presence of specific functional groups and their bonding environments [11] [7]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure.

Frequency (cm⁻¹)IntensityAssignment
3050-3100wC-H aromatic stretch
1580-1620sC=C, C=N aromatic stretch
1470-1520m-sC=C, C=N aromatic stretch
1250-1290sC-F stretch (OCF₃)
1150-1200sC-O stretch
1050-1100sC-F stretch
800-850mC-H out-of-plane bend
650-700mC-Br stretch

The aromatic C-H stretching vibrations appear as weak absorptions at 3050-3100 cm⁻¹, characteristic of pyridine systems [8]. Strong absorptions at 1580-1620 cm⁻¹ and 1470-1520 cm⁻¹ correspond to aromatic C=C and C=N stretching vibrations of the pyridine ring [12] [7]. The trifluoromethoxy group exhibits characteristic C-F stretching vibrations at 1250-1290 cm⁻¹, which are typically strong and diagnostic for this functional group [11] [8]. The C-O stretching vibration appears at 1150-1200 cm⁻¹, while additional C-F stretching modes are observed at 1050-1100 cm⁻¹ [7]. The C-Br stretching vibration appears as a medium intensity band at 650-700 cm⁻¹, confirming the presence of the bromine substituent .

Mass Spectrometry

Mass spectrometry of 2-Bromo-3-(trifluoromethoxy)pyridine provides molecular weight confirmation and fragmentation pattern analysis [11] . The electron ionization mass spectrum exhibits characteristic fragmentation pathways that reflect the structural features of the compound.

Fragment (m/z)Relative Intensity (%)AssignmentFragmentation Pattern
242100[M+1]⁺Molecular ion + 1
24198[M]⁺Molecular ion
16345[M-Br]⁺Loss of bromine
16240[M-Br-H]⁺Loss of Br + H
8325[OCF₃]⁺Trifluoromethoxy fragment
6930[CF₃]⁺Trifluoromethyl fragment

The molecular ion peak appears at m/z 241, corresponding to the exact molecular weight of 2-Bromo-3-(trifluoromethoxy)pyridine [1] [14]. The isotope pattern shows the characteristic M+2 peak due to the presence of bromine isotopes [15]. Loss of the bromine atom produces a significant fragment at m/z 163, representing the [M-Br]⁺ ion . The trifluoromethoxy group readily fragments to produce characteristic ions at m/z 83 ([OCF₃]⁺) and m/z 69 ([CF₃]⁺), which are diagnostic for compounds containing this functional group [11] [8].

X-ray Crystallography

X-ray crystallography studies of 2-Bromo-3-(trifluoromethoxy)pyridine and related compounds provide detailed three-dimensional structural information [16] [10]. Single crystal diffraction analysis reveals bond lengths, bond angles, and intermolecular interactions that govern solid-state packing.

Crystallographic studies of related trifluoromethyl-substituted pyridine derivatives indicate that the compound likely crystallizes in a monoclinic or triclinic space group [17] [10]. The pyridine ring maintains planarity with typical C-N bond lengths of approximately 1.34 Å and C-C bond lengths averaging 1.39 Å [17]. The C-Br bond length is typically 1.89-1.91 Å, while the C-O bond connecting the trifluoromethoxy group to the aromatic ring measures approximately 1.35 Å [6].

The trifluoromethoxy group adopts a conformation that minimizes steric interactions with the adjacent bromine substituent [6]. The CF₃ portion of the trifluoromethoxy group typically shows C-F bond lengths of 1.33-1.34 Å, consistent with typical values for aromatic trifluoromethoxy compounds [16] [17]. Intermolecular interactions in the crystal structure include weak C-H···F hydrogen bonds and halogen bonding interactions involving the bromine atom [10] [18].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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